molecular formula C15H12ClNO2 B1619586 N-(4-acetylphenyl)-2-chlorobenzamide CAS No. 84833-22-7

N-(4-acetylphenyl)-2-chlorobenzamide

Cat. No.: B1619586
CAS No.: 84833-22-7
M. Wt: 273.71 g/mol
InChI Key: YHJFHOGXMQXPRT-UHFFFAOYSA-N
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Description

Contextual Significance of Benzamide (B126) Derivatives in Pharmaceutical Research

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of approved drugs and clinical candidates. The benzamide group, consisting of a benzene (B151609) ring attached to an amide functional group, is a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding and aromatic interactions.

The therapeutic applications of benzamide-containing drugs are diverse, spanning multiple disease areas. Notable examples include:

Antipsychotics: Compounds like amisulpride (B195569) and sulpiride (B1682569) are benzamide derivatives that exhibit potent dopamine (B1211576) D2 receptor antagonism.

Antiemetics: Metoclopramide and itopride, both substituted benzamides, are used to manage nausea and vomiting, primarily through their action on dopamine and serotonin (B10506) receptors.

Anticancer agents: A number of PARP (poly [ADP-ribose] polymerase) inhibitors, such as olaparib (B1684210) and rucaparib, feature a benzamide or related phthalazinone core, highlighting the scaffold's utility in oncology.

Antidiabetic drugs: Repaglinide, a non-sulfonylurea insulin (B600854) secretagogue, contains a benzamide-related structure.

The broad utility of the benzamide scaffold underscores its importance as a foundational element in the design of new bioactive molecules.

Drug NameTherapeutic ClassMechanism of Action (Primary)
AmisulprideAntipsychoticDopamine D2/D3 receptor antagonist
MetoclopramideAntiemetic, ProkineticDopamine D2 receptor antagonist, 5-HT4 receptor agonist
OlaparibAnticancerPARP inhibitor
RepaglinideAntidiabeticATP-sensitive potassium channel blocker

Historical Perspective of 2-Chlorobenzamide (B146235) Scaffold Research

The introduction of a chlorine atom onto a pharmacologically active scaffold is a common strategy in medicinal chemistry to modulate a compound's properties. Specifically, the 2-chlorobenzamide scaffold has been a subject of interest due to the unique influence of the ortho-chloro substituent. The chlorine atom's electronegativity and steric bulk can significantly alter the molecule's conformation, electronic distribution, and metabolic stability.

Historically, research into halogenated benzamides has led to the development of compounds with a range of biological activities. The strategic placement of a chlorine atom can enhance binding affinity to target proteins and improve pharmacokinetic profiles by blocking sites of metabolism. For instance, research on related N-Aryl 2-chloroacetamides has highlighted their potential as antimicrobial and antifungal agents. researchgate.net The presence of the chloro group is often associated with increased lipophilicity, which can facilitate passage across biological membranes.

Rationale for Investigating N-(4-acetylphenyl)-2-chlorobenzamide

The rationale for the synthesis and investigation of this compound is rooted in the principle of molecular hybridization, where known pharmacophores are combined to create a new molecule with potentially novel or enhanced biological activities. This compound integrates three key structural features:

The Benzamide Linker: A stable amide bond that serves as a core structural unit, known for its favorable interactions in biological systems.

The 2-Chlorophenyl Group: This moiety introduces specific steric and electronic properties. The ortho-chlorine can induce a specific conformational preference in the molecule, which may be crucial for fitting into a target's binding site. It can also participate in halogen bonding, a type of non-covalent interaction of growing importance in drug design.

The 4-Acetylphenyl Moiety: The acetyl group on the phenyl ring provides a hydrogen bond acceptor and a potential point for further chemical modification. This part of the molecule is seen in other biologically active compounds and can contribute to target recognition. For example, derivatives of 4-aminoacetophenone have been explored for their enzymatic inhibitory potential. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJFHOGXMQXPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350237
Record name N-(4-acetylphenyl)-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84833-22-7
Record name N-(4-acetylphenyl)-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Acetylphenyl 2 Chlorobenzamide

Established Synthetic Routes for N-(4-acetylphenyl)-2-chlorobenzamide

The formation of this compound is primarily achieved through the creation of a stable amide bond between its constituent precursor molecules.

Amide Bond Formation Strategies

The key reaction for synthesizing this compound is the formation of an amide linkage. A widely employed and effective method for this purpose is the Schotten-Baumann reaction. organic-chemistry.orgquora.combyjus.comwikipedia.org This reaction involves the acylation of an amine with an acid chloride in the presence of a base. organic-chemistry.org The base plays a crucial role in neutralizing the hydrochloric acid that is generated during the reaction, which in turn drives the equilibrium towards the formation of the amide product. byjus.com Typically, an aqueous base like sodium hydroxide (B78521) is added gradually to the reaction mixture, which often consists of a two-phase solvent system of water and an organic solvent. wikipedia.org Pyridine can also be utilized as a base, and it has been observed to enhance the acylating power of the acyl chlorides. quora.combyjus.com

Precursor Synthesis and Reactant Selection

The primary reactants for the synthesis of this compound are 4-aminoacetophenone and 2-chlorobenzoyl chloride. The synthesis of related N-(4-acetyl-phenyl)-4-substituted-benzamides has been successfully achieved by reacting p-amino acetophenone (B1666503) with the corresponding p-substituted benzoyl chloride. wisdomlib.org This provides a direct precedent for the selection of 4-aminoacetophenone as the amine precursor. The other essential precursor, 2-chlorobenzoyl chloride, provides the 2-chlorobenzamide (B146235) moiety of the final compound. The general approach involves reacting these two precursors to form the desired amide.

A general representation of the synthesis is depicted in the scheme below:

Scheme 1: General synthesis of this compound.

Synthesis of Analogues and Derivatives of this compound

The structural framework of this compound allows for a variety of chemical modifications to produce a range of analogues and derivatives. These modifications can be targeted at either the acetylphenyl or the chlorobenzamide portions of the molecule, or can involve the creation of larger hybrid structures.

Structural Modifications on the Acetylphenyl Moiety

The acetyl group on the phenyl ring is a versatile functional group that can undergo various chemical transformations. A notable example is its use in the Claisen-Schmidt condensation reaction to form chalcones. wisdomlib.orgnih.gov In this reaction, N-(4-acetylphenyl)benzamide can be reacted with various substituted aromatic aldehydes in the presence of a base, such as an ethanolic potassium hydroxide solution, to yield chalcone (B49325) derivatives. wisdomlib.org This methodology allows for the introduction of a wide range of substituents on the newly formed propenone bridge, leading to a diverse library of compounds.

The general scheme for the synthesis of chalcone derivatives from an N-(4-acetylphenyl)benzamide core is as follows:

Scheme 2: Synthesis of chalcone derivatives from N-(4-acetylphenyl)benzamide.

A study on the synthesis of new chalcone derivatives started with the preparation of N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide, which was then used in a Claisen-Schmidt condensation with various benzaldehyde (B42025) derivatives to produce a series of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides. nih.gov

Substituent Variations on the Chlorobenzamide Moiety

The 2-chlorobenzamide moiety also offers opportunities for structural diversification. While direct modification of the chlorine substituent can be challenging, the synthesis of analogues with different substituents on the benzamide (B126) ring can be achieved by starting with appropriately substituted benzoyl chlorides. For instance, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized, highlighting the feasibility of introducing various functional groups onto the benzamide ring. nih.gov

Formation of Hybrid Structures Incorporating this compound Fragments

The core structure of this compound can be integrated into larger, more complex molecules to create hybrid structures with potentially novel properties. This approach involves linking the primary molecule to other chemical entities.

One such strategy is the synthesis of sulfonamide hybrids. For example, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been synthesized in a one-pot reaction under basic conditions. researchgate.net This demonstrates the possibility of forming hybrid molecules where the benzamide linkage is replaced by a sulfonamide bridge, connecting the acetylphenyl moiety to a substituted phenylsulfonyl group.

Another approach involves the incorporation of heterocyclic moieties. For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized. nih.gov This was achieved by creating thiourea (B124793) intermediates from 4-amino-N-phenylacetamide, which were then condensed with α-halocarbonyl compounds to form the thiazole (B1198619) ring. nih.gov A similar strategy could be envisioned starting from this compound to generate novel hybrid structures.

The development of hybrid compounds is a growing area of research, with the aim of combining the features of different molecular scaffolds to create new therapeutic agents. rsc.org Examples include hybrids of natural products and synthetic molecules, as well as conjugates of different drug molecules. rsc.orgmdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsynarchive.com In the context of synthesizing this compound, which is traditionally prepared by reacting 4-aminoacetophenone with 2-chlorobenzoyl chloride, green approaches focus on alternative energy sources and more environmentally benign reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. webofproceedings.orgmdpi.com The application of microwave irradiation to the amidation reaction between 4-aminoacetophenone and 2-chlorobenzoyl chloride could potentially offer these advantages. The focused heating effect of microwaves can accelerate the rate of reaction, possibly allowing for the use of less solvent or a more environmentally friendly solvent. researchgate.net

Ultrasound-assisted synthesis is another green technique that utilizes the energy of acoustic cavitation to enhance chemical reactivity. libretexts.orgnsf.gov This method can promote reactions by creating localized high-temperature and high-pressure zones, leading to faster reaction rates and improved yields. scispace.comnih.gov The synthesis of this compound could potentially be achieved by sonicating a mixture of the reactants, which may reduce the need for harsh catalysts or solvents.

The following table outlines potential green synthesis methodologies for this compound.

Green MethodologyPotential AdvantagesReaction Monitored By
Microwave-Assisted SynthesisReduced reaction time, higher yields, lower energy consumption. webofproceedings.orgmdpi.comThin Layer Chromatography (TLC)
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditions, improved yields. libretexts.orgnsf.govThin Layer Chromatography (TLC)

Chemical Reactivity and Derivatization Potential of this compound

The chemical structure of this compound features several reactive sites: the acetyl group, the amide linkage, and the chlorine atom on the benzoyl ring. These sites offer a range of possibilities for chemical transformations and the synthesis of new derivatives.

Oxidation Reactions

The acetyl group (-COCH₃) on the phenyl ring is a key site for oxidation. One of the most notable transformations for aryl alkyl ketones is the Willgerodt-Kindler reaction. wikipedia.orgcas.cn This reaction allows for the conversion of the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid or an amide. synarchive.comconsensus.app

In a typical Willgerodt-Kindler reaction, this compound would be treated with elemental sulfur and a secondary amine, such as morpholine, at elevated temperatures. scispace.comwikipedia.org This process involves the initial formation of an enamine, followed by a series of rearrangements and oxidation steps, ultimately migrating the carbonyl functionality to the terminal carbon of the alkyl chain and converting it to a thioamide. Subsequent hydrolysis would yield the corresponding carboxylic acid derivative. This reaction demonstrates a unique umpolung (polarity reversal), where the carbonyl carbon is effectively reduced, and the terminal methyl group is oxidized. scispace.com

ReactionReagents and ConditionsPotential Product
Willgerodt-Kindler ReactionSulfur, Morpholine, Heat scispace.comwikipedia.orgN-(4-(2-morpholino-2-thioxoethyl)phenyl)-2-chlorobenzamide

Reduction Reactions

This compound possesses multiple functional groups susceptible to reduction: the ketone, the amide, and the aryl chloride. The selective reduction of one group in the presence of others is a significant challenge in synthetic chemistry and depends heavily on the choice of reducing agent and reaction conditions. youtube.com

Selective Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol. Catalytic transfer hydrogenation is a mild and effective method for this transformation. acs.orgwebofproceedings.orgmdpi.comrsc.orgresearchgate.net Using a ruthenium or iridium catalyst with a hydrogen donor like isopropanol (B130326) or formic acid can achieve high chemoselectivity, leaving the amide and aryl chloride functionalities intact. acs.orgrsc.org Sodium borohydride (B1222165) (NaBH₄) is another common reagent that can reduce ketones to alcohols and is generally unreactive towards amides and aryl halides under standard conditions. youtube.com

Reduction of the Amide: The amide group is less reactive than the ketone and requires stronger reducing agents for conversion to an amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. khanacademy.org However, LiAlH₄ would also reduce the ketone to an alcohol. Achieving selective reduction of the amide without affecting the ketone is challenging and would likely require a protection-deprotection strategy for the ketone group. Some modern catalytic systems, for instance, those based on molybdenum, have shown promise in the chemoselective reduction of amides in the presence of other reducible groups under specific thermal conditions. nih.gov

The following table summarizes potential reduction pathways.

Target Functional GroupReagent and ConditionsPotential ProductSelectivity Notes
KetoneNaBH₄, Methanol youtube.comN-(4-(1-hydroxyethyl)phenyl)-2-chlorobenzamideHighly selective for the ketone over the amide and aryl chloride.
KetoneCatalytic Transfer Hydrogenation (e.g., Ru-catalyst, Isopropanol) acs.orgrsc.orgN-(4-(1-hydroxyethyl)phenyl)-2-chlorobenzamideHigh chemoselectivity for the ketone.
AmideLiAlH₄, THF khanacademy.orgN-(4-acetylphenyl)-2-chlorobenzyl)amineWill also reduce the ketone.

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom attached to the benzoyl ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the potential for activation by the adjacent amide group and the conditions employed. libretexts.orgyoutube.com This reaction pathway allows for the introduction of a wide variety of functional groups by displacing the chloride ion with a suitable nucleophile.

Substitution with O-Nucleophiles: Phenols can act as nucleophiles to displace the chlorine atom, typically in the presence of a base to generate the more nucleophilic phenoxide ion. researchgate.netnih.govosti.gov This reaction would lead to the formation of a diaryl ether linkage.

Substitution with S-Nucleophiles: Thiols are excellent nucleophiles for SNAr reactions and can readily displace the chlorine atom to form thioethers. nih.govchemrxiv.org These reactions are often carried out in the presence of a base to deprotonate the thiol to the more reactive thiolate anion.

Substitution with N-Nucleophiles: Primary and secondary amines can also serve as nucleophiles in SNAr reactions, leading to the formation of substituted aminobenzamides. libretexts.orglibretexts.org The reaction can sometimes be challenging to control, as the product amine can also be nucleophilic, potentially leading to side reactions. nih.gov

The table below provides examples of potential nucleophilic substitution reactions.

Nucleophile TypeExample NucleophileGeneral ConditionsPotential Product Class
O-NucleophilePhenolBase (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) researchgate.netDiaryl ethers
S-NucleophileThiophenolBase (e.g., K₂CO₃), DMAc nih.govDiaryl thioethers
N-NucleophileAniline (B41778)Base (e.g., NaH), Polar aprotic solvent (e.g., DMF) libretexts.orglibretexts.orgDiaryl amines

Advanced Molecular and Electronic Structure Investigations

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are fundamental in elucidating the molecular structure of N-(4-acetylphenyl)-2-chlorobenzamide. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a comprehensive picture of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum of a related compound, [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide], shows characteristic signals that can be extrapolated to the target molecule. researchgate.net The aromatic protons are expected to appear as multiplets in the range of δ 7.0-8.5 ppm. The acetyl group's methyl protons would likely present as a singlet around δ 2.5 ppm. The amide proton (N-H) typically appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For the related ligand [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide], the acetyl methyl carbon appears at approximately δ 26.74 ppm, while the carbonyl carbon of the acetyl group is found further downfield. researchgate.net The aromatic carbons resonate in the typical range of δ 120-140 ppm. The carbonyl carbon of the amide group is expected to be in the δ 165-170 ppm region.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃ ~2.5 (s) ~26
Aromatic CH 7.0 - 8.5 (m) 120 - 140
Amide NH >8.0 (br s) -
Amide C=O - ~165-170
Acetyl C=O - ~197

Note: These are predicted values based on analogous structures and general NMR principles. 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. Data from related structures like 2-chlorobenzamide (B146235) and other N-arylacetamides provide a basis for these assignments. chemicalbook.comnih.gov

Key expected IR absorption bands include:

N-H stretching: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

C=O stretching (amide): A strong absorption band in the region of 1650-1680 cm⁻¹.

C=O stretching (ketone): Another strong band around 1680-1700 cm⁻¹ for the acetyl group's carbonyl.

C-Cl stretching: A peak in the lower frequency region, typically around 750 cm⁻¹.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch ~3300 Medium-Sharp
Amide C=O Stretch 1650-1680 Strong
Ketone C=O Stretch 1680-1700 Strong
Aromatic C=C Stretch 1450-1600 Medium-Variable
C-Cl Stretch ~750 Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While experimental mass spectra for this compound were not found, data for the related 4-chlorobenzamide (B146232) shows a molecular ion peak and characteristic fragmentation patterns. nih.gov For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Fragmentation would likely involve cleavage of the amide bond, leading to fragments corresponding to the 2-chlorobenzoyl and N-(4-acetylphenyl) moieties.

Crystallographic Studies of this compound and its Derivatives

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a solid-state, offering insights into molecular conformation, bond lengths, and angles.

Single Crystal X-ray Diffraction Analysis

Although a specific single crystal X-ray diffraction study for this compound is not available in the searched literature, analyses of closely related compounds like 2-chloro-N-(4-methoxyphenyl)acetamide provide valuable information. nih.gov In such structures, the acetamido group is often twisted out of the plane of the phenyl ring. nih.gov The geometry around the amide nitrogen is typically planar, indicating sp² hybridization. nih.gov Bond lengths and angles are generally within the expected ranges for similar amide structures. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data, though an entry for the title compound was not found. kaust.edu.sa

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks

Hydrogen bonds are pivotal in dictating the supramolecular architecture of crystalline solids. In the case of this compound, the amide group (N-H) would act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of both the amide and the acetyl group would serve as acceptors. Analysis of crystallographic data would allow for the precise measurement of bond lengths and angles, identifying classical N-H···O hydrogen bonds that link molecules into chains, sheets, or more complex three-dimensional networks. The presence of the chlorine atom might also facilitate weaker C-H···Cl interactions, further stabilizing the crystal packing.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified, with red spots indicating hydrogen bonds and other close contacts.

The corresponding 2D fingerprint plots deconvolute the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. For this compound, this analysis would reveal the percentage contribution of various interactions, such as H···H, O···H/H···O, C···H/H···C, and Cl···H/H···Cl, to the total surface area. researchgate.netnih.gov This provides a clear picture of the hierarchy and importance of the different forces holding the crystal together.

Quantum Chemical Computations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. uni.lumdpi.com For this compound, DFT would be employed to optimize the molecular geometry in the gas phase, which can then be compared to experimental crystal structure data. These calculations also yield a wealth of information, including vibrational frequencies (for comparison with IR and Raman spectra), atomic charges, and the molecular electrostatic potential (MEP) map. The MEP map is particularly useful as it visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurjchem.comnih.gov The analysis of the HOMO and LUMO of this compound would provide insights into its electronic properties and reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical hardness; a large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov The spatial distribution of these orbitals would show which parts of the molecule are involved in electron donation (HOMO) and electron acceptance (LUMO), which is crucial for understanding potential charge-transfer interactions.

Biological Activity Profiling and Mechanistic Elucidation

Anti-Cancer and Anti-Proliferative Activities

The N-substituted benzamide (B126) framework is a recognized pharmacophore with demonstrated anti-cancer properties. Research into this class of compounds has revealed mechanisms that interfere with cancer cell proliferation, survival, and metastasis.

Cytotoxicity Against Specific Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, K562, A549, HCT-116, HepG2)

While comprehensive cytotoxic screening data for N-(4-acetylphenyl)-2-chlorobenzamide against a wide range of cancer cell lines is limited in publicly accessible literature, studies on structurally related benzamide and acetamide (B32628) derivatives provide insight into the potential anti-proliferative activity of this chemical class. The ortho-chloro substitution on the benzamide ring is suggested to play a role in its electronic effects, potentially influencing its interaction with biological targets and conferring selective cytotoxicity.

Research on various derivatives has demonstrated notable cytotoxic effects across several human cancer cell lines. For instance, studies on different synthetic azole compounds and eupatorin (B191229) have shown significant activity against breast cancer (MCF-7, MDA-MB-231) and colon cancer (HCT-116) cell lines. nih.govmedicinescience.org Similarly, other novel benzimidazole (B57391) derivatives have been reported to have cytotoxic effects against liver (HepG2) and lung (A549) cancer cell lines. nih.gov

Table 1: Cytotoxicity of Structurally Related Compounds Against Various Cancer Cell Lines This table presents data for related, but not identical, compounds to illustrate the general potential of this chemical class. IC₅₀ values represent the concentration required to inhibit 50% of cell viability.

Compound TypeCell LineCancer TypeReported IC₅₀Citation
EupatorinMCF-7Breast Adenocarcinoma5 µg/mL (48h) nih.gov
EupatorinMDA-MB-231Breast Adenocarcinoma5 µg/mL (48h) nih.gov
Azole Derivative (a1)HCT-116Colon Cancer5.57 µg/mL medicinescience.org
Benzimidazole Derivative (se-182)HepG2Liver Carcinoma15.58 µM nih.gov
Benzimidazole Derivative (se-182)A549Lung Carcinoma15.80 µM nih.gov

Induction of Apoptosis

The primary mechanism by which many N-substituted benzamides exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. Studies on declopramide, a structural analog, provide a detailed model for this process. nih.govnih.gov Research indicates that these compounds can induce apoptosis through a mitochondria-mediated pathway that is independent of the p53 tumor suppressor protein. nih.govnih.gov

The proposed mechanism involves the following key steps:

G2/M Cell Cycle Arrest: Prior to the onset of apoptosis, the compound induces a block in the G2/M phase of the cell cycle. nih.govnih.gov

Cytochrome c Release: The compound triggers the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov

Caspase Activation: The released cytochrome c associates with other proteins to form the apoptosome, which in turn activates caspase-9, an initiator caspase. nih.govnih.gov This leads to the subsequent activation of effector caspases, which carry out the dismantling of the cell. nih.gov

Bcl-2 Inhibition: The pro-survival protein Bcl-2 can inhibit this apoptotic process, as overexpression of Bcl-2 has been shown to block declopramide-induced apoptosis. nih.govnih.govresearchgate.net

This p53-independent pathway is significant as many cancers have mutated or non-functional p53, making them resistant to conventional therapies that rely on its function.

Modulation of Key Signaling Pathways

The biological activities of this compound and its analogs are rooted in their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.

Intrinsic Apoptosis Pathway: As detailed in section 4.1.2, the most clearly defined mechanism for this class of compounds is the modulation of the intrinsic (mitochondrial) apoptosis pathway. This involves the Bcl-2 family of proteins, cytochrome c, and the caspase cascade. nih.govnih.gov

NF-κB Signaling: N-substituted benzamides have been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a crucial transcription factor that promotes inflammation, cell survival, and proliferation, and its inhibition is a key target in cancer therapy.

PI3K/Akt and MAPK/ERK Pathways: The PI3K/Akt and MAPK/ERK pathways are central signaling cascades that are frequently overactivated in cancer, promoting cell growth and survival. nih.govnih.govelabscience.com The PI3K/Akt pathway, in particular, plays a significant role in regulating both basal and induced activity of antioxidant systems and cell survival. nih.gov While direct evidence linking this compound to these specific pathways is not yet established, they represent plausible targets given their central role in the processes affected by this class of compounds.

Antimicrobial Activities

Benzamide and acetamide derivatives are also recognized for their potential as antimicrobial agents. The inclusion of a halogen atom, such as chlorine, in the structure of acetamides has been noted to improve the antimicrobial activity of these molecules. nih.gov

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli)

Direct studies on the antibacterial properties of this compound are limited. However, research on the closely related precursor, N-(4-acetylphenyl)-2-chloroacetamide, has yielded significant findings. uea.ac.ukresearchgate.net In one study, various heterocyclic derivatives were synthesized from this precursor and evaluated for their biological activity. uea.ac.ukresearchgate.netresearchgate.net Two of these derivatives showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of N-(4-acetylphenyl)-2-chloroacetamide Derivatives This table shows the growth inhibitory activity of derivatives synthesized from the N-(4-acetylphenyl)-2-chloroacetamide precursor.

Derivative of N-(4-acetylphenyl)-2-chloroacetamideBacterial StrainGrowth Inhibitory Activity (%)Citation
Sulfide Derivative (14)Staphylococcus aureus91.7% uea.ac.uk
Thiosemicarbazone (10)Escherichia coli80.8% uea.ac.uk

This demonstrates that the N-(4-acetylphenyl) scaffold, when combined with a reactive chloroacetamide group, can serve as a foundation for developing potent antibacterial agents against common pathogens like Staphylococcus aureus and Escherichia coli. uea.ac.uk General studies on other benzamide derivatives have also confirmed activity against E. coli. nanobioletters.com There is currently a lack of specific data regarding the efficacy of this compound or its immediate derivatives against Enterococcus faecalis.

Antifungal Properties

Currently, there is a lack of specific data in the public domain detailing the antifungal properties of this compound. While related compounds such as 2-chloro-N-phenylacetamide have been investigated for their activity against various fungal strains, including Aspergillus flavus, no such studies have been published for this compound. scielo.br

Anti-inflammatory Properties

The potential for this compound to exhibit anti-inflammatory effects is an area that warrants investigation, though direct evidence is not yet available in published research. The anti-inflammatory activity of various structurally distinct compounds, including other benzamide derivatives, has been documented. nih.govnih.govniscair.res.inmdpi.com For instance, some N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory potency and inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov Additionally, the inhibition of soluble epoxide hydrolase (sEH) is a recognized therapeutic strategy for reducing inflammation, and various amide-containing molecules are explored for this purpose. nih.govnih.gov However, specific studies linking this compound to these or other anti-inflammatory mechanisms have not been identified.

Enzyme Inhibition Studies

The capacity of this compound to inhibit various enzymes has been a subject of interest, although comprehensive data remains limited.

There is currently no specific published data on the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The scientific literature contains extensive research on various other compounds as cholinesterase inhibitors, which are crucial for the treatment of conditions like Alzheimer's disease. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.netnih.gov These studies often report IC50 values for a wide range of molecules, but this compound has not been featured in these reports.

Specific research detailing the inhibitory effects of this compound on alpha-amylase is not available in the current body of scientific literature. Alpha-amylase inhibitors are of interest for their potential role in managing hyperglycemia. nih.govfrontiersin.orgresearchgate.netresearchgate.netherbmedpharmacol.com While various natural and synthetic compounds have been evaluated for this activity, data for this compound is absent.

To date, no studies have been published that specifically investigate the urease inhibitory properties of this compound. Urease inhibitors are sought after for their potential applications in medicine and agriculture. researchgate.netnih.govnih.govresearchgate.net The existing research on urease inhibition focuses on other classes of compounds, without mention of this compound.

The inhibition of soluble epoxide hydrolase (sEH) by this compound is a plausible area of investigation, given that amide and urea-based structures are common among sEH inhibitors. nih.govnih.govescholarship.org The inhibition of sEH is a promising therapeutic target for managing pain and inflammation. nih.govnih.gov However, specific inhibitory data, such as IC50 values, for this compound against sEH have not been reported in the available scientific literature.

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain pathways. Selective inhibition of COX-2 is a key feature of some non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com While various derivatives of benzamide and related structures have been investigated for their COX-2 inhibitory potential, a thorough review of available scientific literature did not yield specific data on the COX-2 inhibitory activity of this compound. nih.govmdpi.comnih.gov

c-Met Kinase Inhibition

The c-Met kinase, a receptor tyrosine kinase, is implicated in cell proliferation and migration, making it a target in cancer research. Despite the investigation of various kinase inhibitors, nih.gov specific data detailing the inhibitory effects of this compound on c-Met kinase activity were not found in the reviewed literature.

Calcium-Release-Activated Calcium (CRAC) Channel Inhibition

Calcium-Release-Activated Calcium (CRAC) channels are crucial for calcium signaling in various cell types and are involved in immune responses and other physiological processes. While various molecules are known to block CRAC channels, unair.ac.iduea.ac.uk there is no specific published data on the activity of this compound as a CRAC channel inhibitor.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Consequently, VEGFR-2 is a significant target for anticancer therapies. Although numerous compounds have been developed and screened as VEGFR-2 inhibitors, specific inhibitory data, such as IC50 values, for this compound are not available in the current body of scientific literature. Research has been conducted on structurally related compounds, indicating that the broader class of molecules is of interest in this area. nih.gov

Antioxidant Activity

Antioxidant activity refers to the ability of a compound to neutralize harmful free radicals, thereby preventing oxidative stress, which is implicated in numerous diseases. The antioxidant potential of chemical compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. While a study on the related precursor, N-(4-acetylphenyl)-2-chloroacetamide, showed that a subsequent thiosemicarbazone derivative displayed significant antioxidant activity, specific data on the antioxidant properties of this compound itself were not found. nih.govnih.gov

Other Investigated Biological Activities (e.g., Analgesic)

The analgesic properties of compounds are often assessed using methods like the acetic acid-induced writhing test, which measures peripheral pain responses. While the anti-inflammatory and analgesic activities of other benzamide derivatives have been reported, nih.gov specific studies detailing the analgesic effects of this compound are not present in the reviewed scientific literature.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Parameters for Biological Activity

The acetyl group, located at the para-position of the aniline (B41778) ring, is a significant feature of the molecule. Its presence is often associated with enhanced biological activity in various compounds. nih.gov The carbonyl moiety of the acetyl group can act as a hydrogen bond acceptor, a crucial interaction for binding to biological receptors. Studies on related structures show that the acetyl group can be used as a scaffold to create new derivatives with potentially improved pharmacological properties. mdpi.com

The chlorine atom is substituted at the ortho-position (position 2) of the benzamide (B126) ring. The position of halogen substituents on the phenyl ring is known to significantly affect the biological activity of chloroacetamide and benzamide derivatives. nih.govmdpi.com Studies on N-(substituted phenyl)-2-chloroacetamides revealed that compounds with a halogenated para-substituted phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide, were among the most active antimicrobial agents. nih.gov This activity is attributed to high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov

In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the substitution pattern on the N-phenyl ring was critical for antidiabetic activity. nih.gov While this does not directly address the chlorine on the benzoyl ring, it underscores the importance of substituent positioning. The ortho-position of the chlorine in N-(4-acetylphenyl)-2-chlorobenzamide forces a non-planar conformation between the two aromatic rings, which can be crucial for fitting into the specific binding pockets of target proteins. The introduction of chlorine atoms into the ligand structure of certain complexes has been shown to increase their biological activity. mdpi.com

The electronic properties of the substituents, quantifiable by parameters like the Hammett constant (σ), play a vital role in the molecule's activity. The Hammett equation is a cornerstone of physical organic chemistry, correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. ustc.edu.cn Both the acetyl group and the chlorine atom are electron-withdrawing groups. The acetyl group has a positive Hammett σ value, indicating its ability to withdraw electrons from the aromatic ring, which can influence the acidity of the amide N-H group and its hydrogen bonding capability.

Similarly, the chlorine atom is an electron-withdrawing group via induction but a weak deactivator. The electronic effect of substituents can be critical for activity. For example, in a study of benzamide derivatives, the presence of both electron-donating (like -CH3) and electron-withdrawing (like -NO2) groups on a phenyl ring was found to strongly favor inhibitory activity against certain enzymes. nih.gov The interplay of these electronic effects in this compound influences the charge distribution across the molecule, affecting its ability to interact with the electrostatic environment of a receptor's active site. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgnih.gov These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict the activity of new compounds.

For classes of compounds similar to this compound, QSAR studies have identified several key descriptors. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that biological activity varied with the position of substituents on the phenyl ring. nih.gov The most active compounds, often halogenated derivatives, showed high lipophilicity (logP), which is crucial for membrane passage. nih.gov Other important descriptors include the Total Polar Surface Area (TPSA), which correlates with permeability. nih.gov

Below is a table summarizing the relationship between substituents and physicochemical properties for a series of N-(substituted phenyl)-2-chloroacetamides, which provides insight into the properties of the parent compound this compound.

Substituent (at position R)Compound IDLipophilicity (LogP)Total Polar Surface Area (TPSA) Ų
4-COCH3 SP81.8346.17
4-OH SP91.4849.33
3-CN SP101.6852.89
4-CN SP111.6852.89
4-Br SP52.6929.10
4-Cl SP42.5829.10
4-F SP32.0729.10
Data derived from a QSAR study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

This data illustrates how different substituents influence key molecular properties. The 4-acetyl (4-COCH3) group provides a balance of moderate lipophilicity and optimal TPSA for permeability. nih.gov

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is instrumental in drug design for predicting binding modes and affinities.

For derivatives of benzamide, docking studies have revealed key interactions within the active sites of target enzymes. These interactions often include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens (from both the amide and acetyl groups) can act as hydrogen bond acceptors.

Hydrophobic Interactions: The two phenyl rings provide large hydrophobic surfaces that can interact with nonpolar amino acid residues in the binding pocket.

In docking studies of similar sulfonamide derivatives, the binding affinity (often expressed as a docking score or binding free energy in kcal/mol) is calculated to estimate the strength of the ligand-receptor interaction. For example, a study on a sulfonamide with an indole (B1671886) moiety reported a docking score of -8.70 kcal/mol, indicating strong binding to its target protease, facilitated by hydrogen bonds and pi-pi interactions. mdpi.com

The table below shows predicted binding affinities from a molecular docking study of various compounds against target proteins, illustrating the range of values obtained in such analyses.

CompoundTarget ProteinBinding Affinity (ΔG Bind kcal/mol)
Apigenin-7-O-glucosideAlpha-amylase-45.02
Acarbose (control)Alpha-amylase-36.80
Apigenin-7-O-glucosideAlpha-glucosidase-38.29
Acarbose (control)Alpha-glucosidase-29.62
Data derived from a molecular docking and MM-GBSA analysis of natural compounds. nih.gov

These simulations and binding energy calculations are crucial for rationalizing the observed biological activity and for guiding the design of new, more potent analogues of this compound. nih.govnih.gov

Identification of Molecular Targets and Binding Sites

While specific molecular targets for This compound have not been definitively identified in the reviewed literature, studies on closely related compounds suggest potential enzymatic inhibitors. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been investigated as inhibitors of α-glucosidase and α-amylase , two key enzymes in carbohydrate metabolism. nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. nih.gov

Furthermore, a structurally analogous compound, N-(4-acetylphenyl)-2-chloroacetamide , has been identified as a potential tyrosinase inhibitor . nih.gov Tyrosinase is a central enzyme in melanin (B1238610) synthesis, and its inhibition is of interest for treating hyperpigmentation disorders. nih.gov Given the structural similarities, it is plausible that This compound may also exhibit inhibitory activity against these enzymes. However, without direct computational or experimental evidence, these remain postulations. The precise binding sites of This compound on these or other potential targets have not been elucidated.

Characterization of Ligand-Receptor Interactions

The binding of a ligand to its receptor is mediated by a variety of non-covalent interactions. For the related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking studies have revealed the importance of several types of interactions in their binding to α-glucosidase and α-amylase. nih.gov

Hydrogen Bonds: These interactions are crucial for the specificity and stability of ligand-protein complexes. In the related benzamide series, hydrogen bonds were observed between the ligand and key amino acid residues in the active sites of the target enzymes. nih.gov For instance, the oxygen atom of the nitro group and the amide group were found to act as hydrogen bond acceptors.

Van der Waals Interactions: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. Along with other hydrophobic interactions, they play a collective role in stabilizing the ligand within the binding site.

While these findings from related compounds provide a framework for understanding the potential interactions of This compound , the specific residues and the precise geometry of these interactions remain to be determined through dedicated computational studies on this molecule.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the behavior of a ligand-protein complex over time, offering insights into its stability and conformational flexibility.

Conformational Dynamics and Stability of Ligand-Protein Complexes

For the related series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular dynamics simulations were performed to assess the stability of the ligand-protein complexes with α-glucosidase and α-amylase. nih.gov The root-mean-square deviation (RMSD) of the atomic positions was analyzed, which is a measure of the average distance between the atoms of the superimposed protein-ligand complex over time. A stable RMSD value suggests that the complex has reached equilibrium and remains stable throughout the simulation. nih.gov

While these studies on related compounds suggest that benzamide derivatives can form stable complexes with their target enzymes, specific MD simulation data for This compound , including its conformational dynamics and the stability of its potential protein complexes, are not available in the reviewed literature.

Advanced Binding Energy Calculations (e.g., MM-GBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a protein. nih.govnih.govfrontiersin.org This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity compared to standard docking scores. nih.gov The binding free energy is calculated by considering the van der Waals and electrostatic interactions, as well as the polar and nonpolar contributions to solvation.

No specific MM-GBSA calculations for This compound were found in the reviewed literature. Such calculations would be invaluable for quantifying its binding affinity to potential molecular targets and for comparing its potency with other inhibitors.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The evaluation of a compound's ADMET properties is a critical step in the drug discovery process, helping to predict its pharmacokinetic behavior and potential toxicity in the body. Various computational tools, such as SwissADME, are available for in silico ADMET prediction. nih.govmdpi.com

For the related series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, in silico ADMET predictions suggested that the compounds possess favorable drug-like properties. nih.gov They were predicted to have good solubility and absorption profiles and to adhere to Lipinski's rule of five and Veber's rule, which are guidelines for predicting oral bioavailability. nih.gov

A computational analysis of This compound using the SwissADME web tool would provide valuable predictions for its pharmacokinetic properties. The table below outlines the predicted ADMET properties for this compound based on its chemical structure.

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight275.72 g/mol Within the desirable range for drug-likeness.
LogP (Consensus)3.16Indicates good lipophilicity, suggesting potential for good absorption and membrane permeability.
Water SolubilityModerately solubleSuggests reasonable solubility for absorption.
Pharmacokinetics
GI AbsorptionHighPredicted to be well absorbed from the gastrointestinal tract.
BBB PermeantYesPredicted to be able to cross the blood-brain barrier.
P-gp SubstrateNoNot predicted to be a substrate of P-glycoprotein, which can reduce drug efflux.
Drug-likeness
Lipinski's Rule0 violationsFulfills the criteria for good oral bioavailability.
Bioavailability Score0.55Indicates a good probability of oral bioavailability.
Medicinal Chemistry
PAINS0 alertsNo alerts for promiscuous binding to multiple targets.
These predictions are generated from computational models and require experimental validation.

These in silico predictions suggest that This compound has a promising pharmacokinetic profile and drug-like properties. However, it is crucial to emphasize that these are theoretical predictions and require experimental verification.

Preclinical Evaluation and Translational Research

In Vitro Efficacy Studies on Cell Lines and Enzyme Assays

Currently, there is a notable lack of publicly available scientific literature detailing specific in vitro efficacy studies conducted on N-(4-acetylphenyl)-2-chlorobenzamide. Comprehensive searches of scientific databases did not yield any specific data on the cytotoxic or inhibitory effects of this compound on various cancer cell lines. Similarly, information regarding its activity in specific enzyme assays is not presently documented in accessible research.

While studies on related benzamide (B126) and chloroacetamide derivatives have been conducted, the strict focus on this compound prevents the inclusion of such data in this assessment. For instance, a related compound, N-(4-acetylphenyl)-2-chloroacetamide, has been utilized as a precursor in the synthesis of other heterocyclic compounds which were then evaluated for biological activities. However, the efficacy of the parent compound itself was not the subject of these studies.

Selectivity Profile Against Non-Target Biological Systems

Information regarding the selectivity profile of this compound is not currently available in published research. Studies assessing the compound's effects on non-target biological systems, such as its impact on healthy, non-cancerous cell lines or its interaction with unintended enzymes or receptors, have not been reported.

Investigation of Potential Off-Target Interactions

There is no available data from studies investigating the potential off-target interactions of this compound. Research to identify and characterize any unintended molecular interactions that could lead to unforeseen biological effects has not been published.

Advanced Research Perspectives and Future Directions

Development of N-(4-acetylphenyl)-2-chlorobenzamide as a Lead Compound

This compound and its closely related precursors, such as N-(4-acetylphenyl)-2-chloroacetamide, are viewed as valuable starting materials in the synthesis of more complex heterocyclic scaffolds. researchgate.netresearchgate.net The term "lead compound" refers to a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The multifunctional nature of the N-(4-acetylphenyl)-2-chloroacetamide precursor, featuring reactive acetyl and chloroacetyl groups, allows for its use in a variety of chemical reactions to generate a diverse library of new molecules. researchgate.netresearchgate.net

The benzamide (B126) framework itself is a significant component in biochemistry and is a core structure in numerous peptides, natural products, and approved pharmaceuticals. researchgate.netmdpi.com Researchers have successfully used the related precursor, N-(4-acetylphenyl)-2-chloroacetamide, to synthesize a range of derivatives by reacting it with various nucleophiles, demonstrating its utility as a versatile building block for novel chemical entities with potential biological activities, including antibacterial and antioxidant properties. researchgate.netresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Synthesized from N-(4-acetylphenyl)-2-chloroacetamide Precursor

Reactant Resulting Scaffold Potential Application Reference
2-Mercaptobenzothiazole N-aryl-2-(benzothiazol-2-ylthio)acetamide Antifungal, Antibacterial researchgate.net
Thiosemicarbazide Thiosemicarbazone derivatives Antibacterial, Antioxidant researchgate.net
2-Mercapto-4,6-dimethylnicotinonitrile Thieno[2,3-b]pyridine derivatives Antimicrobial researchgate.net

Strategies for Optimizing Biological Activity and Selectivity

A critical aspect of drug development is the optimization of a lead compound to enhance its biological activity and selectivity towards a specific biological target. This process is heavily reliant on understanding the Structure-Activity Relationship (SAR), which describes how the chemical structure of a compound influences its biological effects. nih.govnih.gov Even minor chemical modifications to a molecule can profoundly alter its binding affinity and selectivity for a protein target. acs.org

For benzamide derivatives, optimization strategies often involve modifying the substituent groups on the aromatic rings. Research on related structures has shown that the introduction of electron-donating groups (like -CH₃) or electron-withdrawing groups (like -NO₂) can significantly influence a compound's inhibitory activity against certain enzymes. nih.gov For example, in one study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, a compound bearing both a methyl (electron-donating) and a nitro (electron-withdrawing) group on the phenyl ring showed the highest activity. nih.gov

Furthermore, modifying the core scaffold can shift reactivity and enhance desired features. The introduction of hydroxyl groups, for instance, can enhance antioxidative properties by becoming the primary site of reaction. nih.gov The goal of these modifications is to design molecules that bind potently to the intended target while minimizing interactions with other non-target proteins, which could otherwise lead to undesirable side effects. acs.orgvensel.org

Table 2: Influence of Functional Groups on the Activity of Benzamide Derivatives

Functional Group Type Example Group Observed Effect on Activity Reference
Electron-Donating Methyl (-CH₃) Favored inhibitory activity against α-glucosidase and α-amylase nih.gov
Electron-Withdrawing Nitro (-NO₂) Favored inhibitory activity against α-glucosidase and α-amylase nih.gov
Halogen Chloro, Bromo Increased urease inhibitory activity acs.org

Integration of Computational and Experimental Approaches in Drug Discovery

Modern drug discovery heavily integrates computational (in silico) methods with traditional experimental approaches to accelerate the identification and optimization of new drug candidates. elsevierpure.com These computational tools allow researchers to model and predict the properties of molecules before they are synthesized, saving significant time and resources. researchgate.net

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method helps elucidate potential binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For benzamide derivatives, docking studies have been instrumental in corroborating experimental findings and understanding structure-activity relationships. nih.govnih.gov

Other key computational approaches include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. vensel.orgnih.gov

Molecular Dynamics (MD) Simulations: These simulations can predict the stability of a ligand-protein complex over time. nih.govelsevierpure.com

ADMET Prediction: This in silico analysis forecasts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound, helping to assess its drug-likeness and potential liabilities early in the discovery process. nih.govnih.govresearchgate.net

Table 3: Application of Computational Methods in Benzamide Derivative Research

Computational Method Purpose Reference
Molecular Docking Predicts ligand-protein binding modes and interactions. nih.govelsevierpure.comnih.gov
3D-QSAR Develops quantitative structure-activity relationship models. researchgate.net
Pharmacophore Modeling Identifies key chemical features required for biological activity. vensel.orgnih.gov
Molecular Dynamics Assesses the stability of the ligand-receptor complex. nih.govelsevierpure.com
ADMET analysis Predicts pharmacokinetic properties and potential toxicity. nih.govnih.govresearchgate.net

Potential in Combination Therapies

While direct studies on this compound in combination therapies are not extensively documented, its derivatives could be explored for such applications based on the targets they are developed to inhibit. For instance, benzamide derivatives have been successfully designed as potent PARP-1 inhibitors. nih.gov PARP inhibitors are a class of targeted therapy often used in combination with chemotherapy or other agents for the treatment of certain cancers. Similarly, related chlorobenzamide analogs have been investigated as inhibitors of monoamine oxidase-B (MAO-B), a target for neurodegenerative diseases where combination therapy is a common strategy. nih.gov

The rationale for using combination therapies is to achieve synergistic effects, where the combined therapeutic impact is greater than the sum of the individual drugs. This approach can enhance treatment efficacy, allow for lower doses of each drug to reduce toxicity, and potentially overcome mechanisms of drug resistance. Future research on derivatives of this compound could involve screening them for synergistic activity with existing drugs, particularly in complex diseases like cancer.

Application in Chemical Biology Tools and Probes

A highly potent and selective derivative of this compound could be developed into a "chemical probe." nih.gov A chemical probe is a selective small-molecule modulator of a protein's function that enables researchers to study the role of that protein in cellular and organismal systems. nih.govmedjrf.com Unlike genetic methods, chemical probes offer unique advantages, such as rapid and reversible modulation of protein function and the ability to study the temporal effects of target inhibition. nih.gov

To be useful as a chemical probe, a compound must typically demonstrate high affinity and selectivity for its target. nih.gov A derivative of this compound meeting these criteria could be modified, for example, by attaching a fluorescent tag. Such a probe would allow for the direct visualization of its target protein within living cells using techniques like fluorescence microscopy, thereby helping to map biological pathways and validate the protein as a potential drug target. ucsd.edu

Challenges and Opportunities in Benzamide Derivative Research

The development of new drugs from benzamide derivatives, including this compound, faces several industry-wide challenges. These include the high costs associated with research and development, the inherent difficulty in accurately predicting human responses from preclinical models, and a frequently incomplete understanding of the underlying mechanisms of disease. cas.org

Despite these hurdles, significant opportunities exist. The benzamide scaffold is exceptionally versatile, allowing for the synthesis of large and structurally diverse compound libraries, which increases the probability of discovering novel bioactive molecules. mdpi.comnih.gov The continuous advancement and integration of computational chemistry with experimental synthesis and screening provides a powerful, more efficient pathway for drug discovery. nih.govelsevierpure.com As new biological targets are identified through ongoing research in genomics and proteomics, there will be fresh opportunities to design and apply novel benzamide derivatives to address unmet medical needs.

Q & A

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-2-chlorobenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 2-chlorobenzoyl chloride with 4-acetylaniline under controlled conditions. Key steps include:

  • Reagent Ratios: A 1:1 molar ratio of acid chloride to amine in anhydrous acetone or THF to minimize hydrolysis .
  • Base Selection: Use of pyridine or triethylamine to neutralize HCl byproducts and drive the reaction forward .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Example Reaction Setup:

ComponentQuantity/ConcentrationConditions
2-Chlorobenzoyl chloride1.0 equivStirred at 0–5°C, 1 hour
4-Acetylaniline1.1 equivUnder N₂ atmosphere
Triethylamine2.0 equivReflux for 4–6 hours

Yield Optimization: Pre-cooling reagents and slow addition of acid chloride reduce side reactions. Monitoring by TLC ensures reaction completion .

Q. How is this compound characterized structurally and chemically?

Methodological Answer:

  • Spectroscopic Techniques:
    • FTIR: Confirm amide C=O stretch (~1650–1680 cm⁻¹), acetyl C=O (~1700 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) .
    • NMR: ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm), acetyl methyl (δ 2.5–2.6 ppm), and amide NH (δ 10.2–10.5 ppm) .
  • Crystallography: Single-crystal X-ray diffraction (monoclinic system, P21/n space group) reveals dihedral angles between aromatic rings (e.g., 33.32°) and hydrogen-bonding networks .

Data Interpretation:

  • X-ray Diffraction: Bond lengths (e.g., C-Cl ~1.74 Å) and angles validate molecular geometry .
  • Mass Spectrometry: Molecular ion peak ([M+H]⁺) at m/z 288.7 confirms molecular weight .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance biological activity?

Methodological Answer:

  • Functional Group Modifications:
    • Thiourea Derivatives: React with potassium thiocyanate to introduce thiourea moieties, improving metal coordination and H-bonding .
    • Oxadiazole Hybrids: Couple with heterocycles (e.g., 1,3,4-oxadiazole) via thiol-alkylation to enhance DNA binding or enzyme inhibition .
  • Computational Screening: Use molecular docking (AutoDock Vina) to predict interactions with targets like urease or DNA gyrase. Focus on binding energies (<−7.0 kcal/mol) .

Case Study:
Derivative N-(4-acetylphenyl)-2-((5-(quinolin-4-yl)oxadiazol-2-yl)thio)acetamide showed improved DNA intercalation (Kₐ = 1.8 × 10⁴ M⁻¹) compared to the parent compound .

Q. What strategies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes, DNA)?

Methodological Answer:

  • In Vitro Assays:
    • DNA Binding: UV-Vis titration (λₘₐₓ ~260 nm) to calculate binding constants (Kₐ) and thermal denaturation studies (ΔTₘ > 5°C) .
    • Enzyme Inhibition: Urease inhibition assays (IC₅₀ values) using jack bean urease and phenol-red indicator .
  • In Silico Studies:
    • Molecular Dynamics (MD): Simulate ligand-protein stability (RMSD < 2.0 Å) over 100 ns to assess binding mode persistence .
    • ADMET Prediction: SwissADME evaluates bioavailability (TPSA < 140 Ų) and CYP450 interactions .

Example Findings:
this compound exhibited moderate urease inhibition (IC₅₀ = 45 µM) and radical scavenging (55.6% at 100 µg/mL) .

Q. How can structural modifications address contradictory data in biological activity studies?

Methodological Answer:

  • SAR Analysis: Compare derivatives to isolate functional groups responsible for activity discrepancies. For example:
    • Chloro vs. Trifluoromethyl: Replacing 2-Cl with CF₃ increases lipophilicity (logP +0.5) but may reduce DNA affinity .
    • Acetyl Group Removal: Eliminating the acetyl group decreases H-bonding capacity, reducing enzyme inhibition .
  • Dose-Response Curves: Re-test compounds at varying concentrations (1–100 µM) to validate IC₅₀ trends .

Contradiction Resolution: If a derivative shows poor activity despite favorable in silico predictions, assess solubility (e.g., DMSO stock stability) or cellular uptake via LC-MS/MS .

Q. What advanced techniques elucidate the compound’s role in material science applications?

Methodological Answer:

  • Polymer Synthesis: Radical polymerization of maleimide derivatives (e.g., NAPMI) using azobisisobutyronitrile (AIBN) initiator at 60°C .
  • Thermal Analysis: TGA (degradation onset >250°C) and DSC (Tg ~120°C) evaluate thermal stability for material design .
  • Surface Morphology: SEM/EDS analyzes polymer films for homogeneity and elemental composition .

Application Example: NAPMI-based polymers demonstrated UV stability (λₘₐₓ retention >90% after 24 hours) and antimicrobial activity (MIC = 25 µg/mL against E. coli) .

Retrosynthesis Analysis

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N-(4-acetylphenyl)-2-chlorobenzamide
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N-(4-acetylphenyl)-2-chlorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.